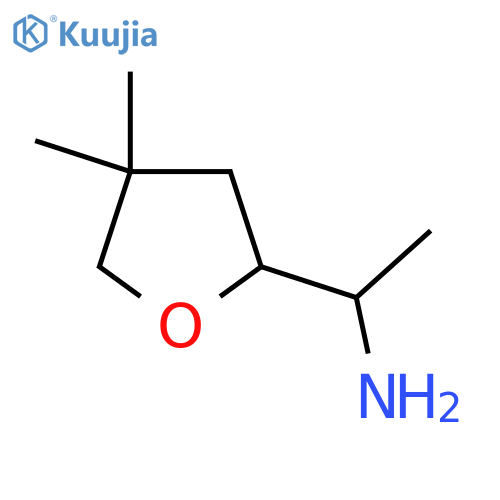Cas no 2248350-56-1 (1-(4,4-Dimethyloxolan-2-yl)ethanamine)

2248350-56-1 structure
商品名:1-(4,4-Dimethyloxolan-2-yl)ethanamine
1-(4,4-Dimethyloxolan-2-yl)ethanamine 化学的及び物理的性質
名前と識別子
-
- EN300-6506307
- 1-(4,4-dimethyloxolan-2-yl)ethan-1-amine
- 1-(4,4-Dimethyloxolan-2-yl)ethanamine
- 2248350-56-1
-
- インチ: 1S/C8H17NO/c1-6(9)7-4-8(2,3)5-10-7/h6-7H,4-5,9H2,1-3H3
- InChIKey: QSIXZSCECYLBGI-UHFFFAOYSA-N
- ほほえんだ: O1CC(C)(C)CC1C(C)N
計算された属性
- せいみつぶんしりょう: 143.131014166g/mol
- どういたいしつりょう: 143.131014166g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 10
- 回転可能化学結合数: 1
- 複雑さ: 122
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1
- トポロジー分子極性表面積: 35.2Ų
1-(4,4-Dimethyloxolan-2-yl)ethanamine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-6506307-5.0g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 5g |
$6043.0 | 2023-05-31 | ||
| Enamine | EN300-6506307-1.0g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 1g |
$2083.0 | 2023-05-31 | ||
| Enamine | EN300-6506307-10.0g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 10g |
$8961.0 | 2023-05-31 | ||
| Enamine | EN300-6506307-0.05g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 0.05g |
$1750.0 | 2023-05-31 | ||
| Enamine | EN300-6506307-0.25g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 0.25g |
$1917.0 | 2023-05-31 | ||
| Enamine | EN300-6506307-0.5g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 0.5g |
$2000.0 | 2023-05-31 | ||
| Enamine | EN300-6506307-0.1g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 0.1g |
$1834.0 | 2023-05-31 | ||
| Enamine | EN300-6506307-2.5g |
1-(4,4-dimethyloxolan-2-yl)ethan-1-amine |
2248350-56-1 | 2.5g |
$4084.0 | 2023-05-31 |
1-(4,4-Dimethyloxolan-2-yl)ethanamine 関連文献
-
Paula Alvarez-Bercedo,Andrew D. Bond,Robert Haigh,Alexander D. Hopkins,Gavin T. Lawson,Mary McPartlin,David Moncrieff,Marta E. Gonzalez Mosquera,Jeremy M. Rawson,Anthony D. Woods,Dominic S. Wright Chem. Commun., 2003, 1288-1289
-
Ralph A. Wheeler,Emily E. Dalbey Phys. Chem. Chem. Phys., 2021,23, 9061-9064
-
Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117
-
Yang Liu,Keli Zhong,Zhaohua Li,Yanqiu Wang,Tie Chen,Myongsoo Lee,Long Yi Jin Polym. Chem., 2015,6, 7395-7401
2248350-56-1 (1-(4,4-Dimethyloxolan-2-yl)ethanamine) 関連製品
- 1896493-52-9(O-{3-(difluoromethoxy)phenylmethyl}hydroxylamine)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 275797-10-9(Benzene, 1-(3-chloropropyl)-4-iodo-)
- 2228509-21-3({1-(2-fluoropyridin-3-yl)methylcyclopropyl}methanamine)
- 1807262-18-5(4-Bromo-2-fluoro-3-nitrobenzenesulfonyl chloride)
- 197379-70-7(6-Bromo-1,4,4-Trimethyl-2,3-Dihydroquinoline)
- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)
- 1572134-89-4(2-Amino-1-(4-(pyridin-4-yl)piperazin-1-yl)propan-1-one)
- 500780-11-0(α-Phenyl-2-piperidineacetonitrile)
- 2228691-52-7(2,2-Difluoro-2-(2-fluoro-3-methylphenyl)ethan-1-amine)
推奨される供給者
Hangzhou Runyan Pharmaceutical Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jinta Yudi Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
